Methyl 5-fluoro-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)picolinate
Overview
Description
“Methyl 5-fluoro-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)picolinate” is a chemical compound . It’s a boric acid derivative . It’s often used in medicine and as a chemical intermediate .
Molecular Structure Analysis
The molecular structure of this compound has been studied using techniques like FTIR, 1H and 13C NMR, and MS . The structure has also been analyzed using X-ray diffraction . Density functional theory (DFT) has been applied to calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar boric acid ester intermediates are significant in carbon-carbon coupling and carbon heterocoupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been studied using various techniques. DFT has been used to study the molecular electrostatic potential and frontier molecular orbitals of the compound, revealing some special physical and chemical properties .Scientific Research Applications
Synthesis and Structural Characterization
Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate and its derivatives are utilized in various scientific research areas, particularly in synthesis and structural characterization. For instance, the synthesis, crystal structure, and density functional theory (DFT) study of similar boric acid ester intermediates with benzene rings have been detailed. These compounds are obtained through multi-step substitution reactions and their structures confirmed by various spectroscopic methods, including FTIR, NMR, and mass spectrometry. Single crystals of these compounds are measured by X-ray diffraction for crystallographic and conformational analyses. The results from DFT calculations, including molecular electrostatic potential and frontier molecular orbitals, reveal some physicochemical properties of these compounds (Huang et al., 2021).
Vibrational Properties Studies
The vibrational properties of derivatives, including 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile, have been studied. These compounds are characterized by spectroscopy and their single crystals confirmed by X-ray diffraction. DFT and time-dependent DFT (TD-DFT) calculations offer insights into their spectroscopic data, geometrical parameters, and vibrational assignments. This research emphasizes the consistency of molecular structures optimized by DFT with those determined by X-ray single-crystal diffraction, showcasing their applicability in understanding the physicochemical characteristics of such compounds (Wu et al., 2021).
Fluorescence Probe Development
In the realm of fluorescence probe development, derivatives of this compound have been explored for detecting hydrogen peroxide vapor, a critical parameter in explosive detection. The functional groups introduced to the boron ester facilitate rapid oxidation by H2O2, enhancing the sensing performance. Such advancements in fluorescence probes underscore the potential of these compounds in developing highly sensitive and fast-response detection systems (Fu et al., 2016).
Future Directions
Boric acid compounds, like “Methyl 5-fluoro-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)picolinate”, have many applications in organic synthesis reactions . They have good biological activity and pharmacological effects . Therefore, they could have potential future applications in areas like cancer treatment .
Mechanism of Action
Target of Action
Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate, also known as 5-FLUORO-2-(METHOXYCARBONYL)PYRIDINE-4-BORONIC ACID, PINACOL ESTER, is a boric acid ester intermediate Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
It is known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species .
Biochemical Pathways
Boric acid compounds are often used in the organic synthesis of drugs, including glycol protection, asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions
Result of Action
It is known that enzymes produced by boric acid compounds can lead to apoptosis and necrosis of certain cancer cells .
Action Environment
It is known that the compound is a solid at 20°c and should be stored in a cool place (0-10°C) .
Biochemical Analysis
Biochemical Properties
In the organic synthesis of drugs, Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . It interacts with enzymes, proteins, and other biomolecules, and these interactions are often used in the treatment of tumors and microbial infections .
Cellular Effects
This compound can lead to apoptosis of the HCT116 human colon cancer cell, and can lead to apoptosis and necrosis of HeLa cells in the process of inducing oxidative stress . It can also inhibit the growth of H1299 and COR-L23p lung cancer cells .
Molecular Mechanism
The molecular structures of this compound are confirmed by FTIR, 1 H and 13 C NMR spectroscopy, and mass spectrometry . The molecular electrostatic potential and frontier molecular orbitals of the compound are further investigated by DFT, and some physicochemical properties of the compounds are revealed .
Properties
IUPAC Name |
methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO4/c1-12(2)13(3,4)20-14(19-12)8-6-10(11(17)18-5)16-7-9(8)15/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMXRGXGJNDFBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678227 | |
Record name | Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-18-1 | |
Record name | Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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